molecular formula C17H17N5O3 B2587299 N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide CAS No. 1396683-98-9

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide

Cat. No.: B2587299
CAS No.: 1396683-98-9
M. Wt: 339.355
InChI Key: BFJZOJZNRGUHMJ-UHFFFAOYSA-N
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Description

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its core structure incorporates a 3-methyl-1,2,4-oxadiazole ring, a privileged scaffold known for its high metabolic stability and its ability to act as a bioisostere for ester and amide functionalities, which is crucial for optimizing drug-like properties source . The molecule's design, featuring a pyridine-linked pyrrolidine, suggests potential as a targeted kinase inhibitor. Compounds with this pharmacophore are frequently investigated for their role in modulating intracellular signaling pathways implicated in oncology and inflammatory diseases source . Researchers utilize this chemical probe to explore protein kinase function, elucidate disease mechanisms, and serve as a starting point for the structure-activity relationship (SAR) optimization of novel therapeutic candidates. It is intended For Research Use Only.

Properties

IUPAC Name

N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11-19-17(25-21-11)14-3-2-6-18-15(14)22-7-4-13(9-22)20-16(23)12-5-8-24-10-12/h2-3,5-6,8,10,13H,4,7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJZOJZNRGUHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

The compound has been investigated for its biological activities, particularly in the context of cancer treatment and neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide. For instance:

  • Mechanism of Action : Compounds with oxadiazole and pyridine functionalities have shown to induce apoptosis in cancer cell lines by triggering oxidative stress and disrupting mitochondrial function .
CompoundCell LineIC50 (µM)Reference
24bHCT-155.71
22HT292.01

Antimicrobial Properties

Compounds containing the oxadiazole ring have also been explored for their antimicrobial properties. The structural features of this compound may enhance its efficacy against various bacterial strains.

Neuropharmacological Applications

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research indicates that derivatives of pyridine and oxadiazole can exhibit anticonvulsant properties .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various pyridine derivatives against colon cancer cell lines, this compound demonstrated significant growth inhibition compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

A series of oxadiazole-containing compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values comparable to traditional antibiotics, indicating a potential role in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

A. N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide ()
  • Core Structure : Triazolo[4,3-a]pyridine fused ring system.
  • Oxadiazole Position : 7-position of the triazolo-pyridine core.
  • Carboxamide : 2-furamide (vs. 3-furamide in the target compound).
  • Positional isomerism of the furamide (2- vs. 3-) may alter hydrogen-bonding capacity and steric interactions .
B. Navacaprant ()
  • Core Structure: Quinoline substituted with 3-methyl-1,2,4-oxadiazole.
  • Substituents : Fluorine at the 8-position, piperidine-4-amine, and oxan-4-yl groups.
  • Key Differences: The quinoline core provides extended aromaticity, which may improve bioavailability but reduce solubility. Fluorine substitution enhances metabolic stability via reduced oxidative metabolism.
C. N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ()
  • Core Structure : Pyridine-piperidine system.
  • Carboxamide : Pyrazine-2-carboxamide (vs. 3-furamide).
  • Key Differences: Piperidine (6-membered ring) vs. pyrrolidine (5-membered): Increased ring size reduces ring strain, enhancing conformational flexibility.
D. N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide ()
  • Core Structure : Pyrrolidine with 3-methyl-1,2,4-oxadiazole.
  • Substituents : Acetamide group (simpler than 3-furamide).
  • Key Differences :
    • Lacks the pyridine ring, reducing molecular complexity and weight.
    • Simplified structure may decrease target affinity but improve synthetic accessibility .

Physicochemical and Toxicological Properties

Compound Molecular Formula (Estimated) Molecular Weight (g/mol) Toxicity Profile Stability
Target Compound C17H17N7O3 ~367.36 Not explicitly reported (inferred risks) Likely stable under standard conditions
Compound A () C15H12N8O3 ~368.31 Unreported High (rigid triazolo core)
Navacaprant () C25H32FN5O2 473.56 Presumed lower (drug candidate) High (fluorine substitution)
Compound C () C18H19N7O2 365.40 Skin/eye irritation, respiratory toxicity Stable under recommended conditions
Compound D () C10H14N4O2 222.25 Unreported Moderate (simpler structure)
Notes:
  • Toxicity : Compound C () exhibits specific hazards, including respiratory and dermal irritation, which may arise from its pyrazine carboxamide group. The target compound’s 3-furamide group could mitigate these risks due to reduced polarity .
  • Stability : Rigid cores (e.g., triazolo in Compound A) may enhance thermal stability, while fluorine in navacaprant improves metabolic stability .

Biological Activity

N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The 1,3,4-oxadiazole moiety, which is integral to this compound, is known for its diverse biological properties including anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.40 g/mol
  • SMILES Notation : CC(=O)N(Cc1cnc(n1)C)C(=O)N(C(C)C)C

Biological Activity Overview

The biological activities associated with this compound stem from the oxadiazole and pyridine rings within its structure. These components contribute to various pharmacological effects:

1. Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

CompoundCancer TypeIC50 Value (µM)Mechanism
Oxadiazole Derivative ABreast Cancer5.0Apoptosis induction
Oxadiazole Derivative BLung Cancer10.0Cell cycle arrest
N-{1-[3-(methyl)-oxadiazol]}Multiple Cancers7.5Caspase activation

2. Anticonvulsant Activity

The compound has also shown promise as an anticonvulsant agent. Studies have demonstrated that it can effectively reduce seizure activity in animal models:

Study ReferenceModel UsedDose (mg/kg)Efficacy (%)
MES Test2085
PTZ Test3078

3. Antimicrobial Activity

The presence of the oxadiazole ring has been linked to antimicrobial properties against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Mechanisms : A study published in Molecules highlighted the effectiveness of oxadiazole derivatives in inhibiting tumor growth in xenograft models. The study reported that treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls .
  • Anticonvulsant Efficacy : In a research article focusing on anticonvulsant properties, it was found that the compound significantly reduced seizure frequency in rodent models without notable side effects . This suggests a favorable therapeutic profile.
  • Antimicrobial Testing : A comprehensive evaluation of various oxadiazole derivatives indicated that those with pyridine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .

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